4-(3,3,3-Trifluoropropyl)phenol
Description
4-(3,3,3-Trifluoropropyl)phenol is a fluorinated aromatic compound characterized by a phenol group substituted at the para position with a 3,3,3-trifluoropropyl moiety (-CF₂CH₂CH₃). The electron-withdrawing nature of the trifluoromethyl group may also increase the acidity of the phenolic hydroxyl group compared to non-fluorinated alkylphenols .
Properties
CAS No. |
49802-34-8 |
|---|---|
Molecular Formula |
C9H9F3O |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(3,3,3-trifluoropropyl)phenol |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4,13H,5-6H2 |
InChI Key |
JSBATMDYLPVVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzamides and Sulfonamides
4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide ():
- Structure : A benzamide derivative with a thiazole ring and trifluoropropyl group.
- Activity : Inhibits Mycobacterium tuberculosis EthR transcriptional repressor, demonstrating scaffold versatility for antimicrobial drug design .
- Comparison: Unlike 4-(3,3,3-Trifluoropropyl)phenol, this compound’s amide linkage and heterocyclic thiazole group enhance target specificity for bacterial enzymes.
4-Hydroxy-N-(4-hydroxyphenyl)-N-(3,3,3-trifluoropropyl)benzenesulfonamide ():
- Structure: A sulfonamide with dual phenolic groups and a trifluoropropyl chain.
- Comparison: The sulfonamide backbone and additional hydroxyl groups differentiate it from this compound, enabling broader receptor interactions.
Pesticides and Agrochemicals
- Structure : Benzyl ether containing a 3,3,3-trifluoropropyl group.
- Application : Used as a pesticide, leveraging the trifluoropropyl group’s resistance to enzymatic degradation .
- Comparison: The ether linkage in flufenprox contrasts with the phenolic hydroxyl in this compound, affecting solubility and environmental persistence.
Alkylphenol Derivatives
4-Propylphenol (CAS 645-56-7) and 4-Cyclopropylphenol (CAS 10292-61-2) ():
- Structure: Phenol with non-fluorinated alkyl substituents.
- Comparison: The trifluoropropyl group in this compound introduces stronger electronegativity and lower basicity compared to propyl or cyclopropyl analogs, altering reactivity and bioavailability .
Structural and Functional Analysis Table
Key Research Findings
- Pharmaceutical Relevance : The trifluoropropyl group is frequently incorporated into bioactive molecules to improve binding affinity and metabolic stability. For example, derivatives like BDM41906 () and 7cA-3 () highlight its utility in antitubercular and antidiabetic agents, respectively .
- Material Science : Polymers containing trifluoropropyl groups, such as Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]] (), exhibit enhanced thermal and chemical resistance, underscoring industrial applications .
- Synthetic Versatility : The compound serves as a precursor for complex molecules, including Cangrelor (), an antiplatelet agent with a trifluoropropylthio moiety .
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